molecular formula C10H18N2O3 B7569667 3-[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]propanoic acid

3-[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]propanoic acid

Cat. No. B7569667
M. Wt: 214.26 g/mol
InChI Key: WFDUOHRBVODEEN-UHFFFAOYSA-N
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Description

3-[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]propanoic acid, also known as DMAPA, is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound is a derivative of proline and has been shown to exhibit interesting biochemical and physiological effects, making it an attractive molecule for further investigation.

Mechanism of Action

The mechanism of action of 3-[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]propanoic acid is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in inflammation, tumor growth, and viral replication. 3-[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]propanoic acid has been shown to inhibit the activation of nuclear factor-kappaB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. It has also been reported to inhibit the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell growth and differentiation. Furthermore, 3-[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]propanoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3-[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]propanoic acid has been shown to exhibit interesting biochemical and physiological effects. It has been reported to increase the levels of glutathione, a potent antioxidant, in cells. 3-[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]propanoic acid has also been shown to increase the activity of superoxide dismutase (SOD), an enzyme that catalyzes the conversion of superoxide radicals to hydrogen peroxide and oxygen. Additionally, 3-[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]propanoic acid has been reported to increase the expression of heat shock proteins (HSPs), which are involved in the protection of cells against various stressors.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]propanoic acid in lab experiments is its high purity and yield, which makes it easy to obtain in large quantities. Additionally, 3-[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]propanoic acid has been shown to exhibit interesting biochemical and physiological effects, making it an attractive molecule for further investigation. However, one of the limitations of using 3-[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]propanoic acid in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 3-[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]propanoic acid. One area of interest is the development of 3-[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]propanoic acid-based drugs for the treatment of inflammatory diseases, cancer, and viral infections. Another area of interest is the investigation of the mechanism of action of 3-[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]propanoic acid, which may lead to the discovery of new signaling pathways involved in inflammation, tumor growth, and viral replication. Furthermore, the investigation of the biochemical and physiological effects of 3-[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]propanoic acid may lead to the discovery of new therapeutic targets for the treatment of various diseases.

Synthesis Methods

The synthesis of 3-[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]propanoic acid involves the reaction of proline with a reagent such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a catalyst such as p-toluenesulfonic acid (PTSA). The reaction proceeds through the formation of an imine intermediate, which is then reduced to the desired product using sodium borohydride. This method has been reported to yield 3-[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]propanoic acid in high purity and yield.

Scientific Research Applications

3-[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]propanoic acid has been extensively studied for its potential applications in various fields of science. In particular, it has been investigated for its anti-inflammatory, anti-tumor, and anti-viral properties. 3-[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]propanoic acid has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. It has also been reported to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 3-[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]propanoic acid has been shown to possess anti-viral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).

properties

IUPAC Name

3-[(2,2-dimethylpyrrolidine-1-carbonyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2)5-3-7-12(10)9(15)11-6-4-8(13)14/h3-7H2,1-2H3,(H,11,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDUOHRBVODEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)NCCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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